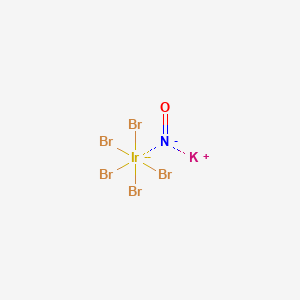
Potassium;nitroxyl anion;pentabromoiridium(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;nitroxyl anion;pentabromoiridium(2-) is a complex chemical compound that consists of potassium, nitroxyl anion, and pentabromoiridium(2-). This compound is known for its unique structural properties and potential applications in various scientific fields. The presence of iridium, a transition metal, along with the nitroxyl anion and potassium, makes this compound particularly interesting for research in inorganic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;nitroxyl anion;pentabromoiridium(2-) typically involves the reaction of iridium compounds with bromine and nitroxyl anion sources in the presence of potassium. One common method involves the use of potassium bromide and iridium pentachloride as starting materials. The reaction is carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of potassium;nitroxyl anion;pentabromoiridium(2-) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Potassium;nitroxyl anion;pentabromoiridium(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium compounds.
Reduction: It can be reduced to lower oxidation state iridium compounds.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) or iridium(IV) compounds, while reduction reactions may produce iridium(I) or iridium(0) compounds.
Scientific Research Applications
Potassium;nitroxyl anion;pentabromoiridium(2-) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic and inorganic reactions due to its unique electronic properties.
Biology: The compound is studied for its potential use in biological imaging and as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials, including electronic components and sensors.
Mechanism of Action
The mechanism of action of potassium;nitroxyl anion;pentabromoiridium(2-) involves its interaction with molecular targets through coordination chemistry. The iridium center can form coordination complexes with various ligands, influencing the compound’s reactivity and stability. The nitroxyl anion plays a crucial role in the redox properties of the compound, enabling it to participate in electron transfer reactions.
Comparison with Similar Compounds
Similar Compounds
- Potassium;nitroxyl anion;pentachloroiridium(2-)
- Potassium;nitroxyl anion;pentafluoroiridium(2-)
- Potassium;nitroxyl anion;pentaiodoiridium(2-)
Uniqueness
Potassium;nitroxyl anion;pentabromoiridium(2-) is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated iridium compounds. This uniqueness makes it particularly valuable for specific catalytic and material science applications.
Properties
Molecular Formula |
Br5IrKNO-2 |
|---|---|
Molecular Weight |
660.84 g/mol |
IUPAC Name |
potassium;nitroxyl anion;pentabromoiridium(2-) |
InChI |
InChI=1S/5BrH.Ir.K.NO/c;;;;;;;1-2/h5*1H;;;/q;;;;;+3;+1;-1/p-5 |
InChI Key |
GJXGNXMAWIGTHK-UHFFFAOYSA-I |
Canonical SMILES |
[N-]=O.[K+].Br[Ir-2](Br)(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















